

An In-depth Technical Guide on the Solubility and Stability of Metamfepramone

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Compound of Interest		
Compound Name:	Metamfepramone	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamfepramone, also known as dimethylcathinone, is a stimulant drug belonging to the phenethylamine and cathinone chemical classes. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability in various solvents, is paramount for its analytical detection, formulation development, and toxicological assessment. This technical guide provides a detailed overview of the available data on the solubility of **Metamfepramone**, outlines its known metabolic and potential degradation pathways, and presents standardized experimental protocols for its analysis.

Solubility Profile of Metamfepramone

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The solubility of **Metamfepramone** hydrochloride has been qualitatively and quantitatively assessed in a range of solvents.

Quantitative Solubility Data

Quantitative solubility data for **Metamfepramone** hydrochloride is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.



Solvent System	Solubility (mg/mL)	Molarity (mM)	Source
Dimethyl Sulfoxide (DMSO)	2.0	9.36	[MedKoo Biosciences]
Acetonitrile/Water (1:1, v/v)	1.0 (as free base)	-	[LGC Standards][2]
Methanol	1.0	4.68	[MedKoo Biosciences]
Ethanol	2.0	9.36	[MedKoo Biosciences]
Phosphate-Buffered Saline (PBS, pH 7.2)	10.0	46.79	[MedKoo Biosciences]

Note: The molarity was calculated based on the molecular weight of **Metamfepramone** hydrochloride (213.71 g/mol).

Stability of Metamfepramone

The stability of a drug substance is a crucial factor in determining its shelf-life, storage conditions, and potential for degradation into other active or inactive compounds. While specific, in-depth stability studies on **Metamfepramone** are limited in publicly available literature, data from related synthetic cathinones can provide valuable insights.

General Stability Considerations for Cathinones

Studies on various synthetic cathinones have demonstrated that their stability is significantly influenced by pH and temperature. Generally, cathinone derivatives exhibit greater stability in acidic environments and at lower temperatures.[3] Alkaline conditions and elevated temperatures tend to accelerate degradation.[3]

Known Metabolism and Potential Degradation Pathways

Metamfepramone is known to be metabolized in the body to produce active metabolites. The primary metabolic pathway involves N-demethylation and reduction of the keto group.[4]



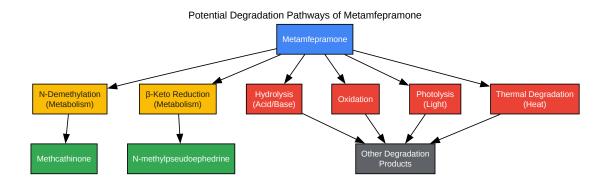
Known Metabolites:

- Methcathinone: Formed through the N-demethylation of **Metamfepramone**.
- N-methylpseudoephedrine: Formed through the reduction of the β-keto group of Metamfepramone.[4]

Beyond metabolism, the chemical structure of **Metamfepramone** suggests susceptibility to other degradation pathways under various stress conditions, similar to other cathinones. These potential pathways include:

- Hydrolysis: The ester-like linkage in the propiophenone backbone could be susceptible to hydrolysis under acidic or basic conditions.
- Oxidation: The amine group and the benzylic position are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[5][6]
- Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of cathinone derivatives.
- Thermal Degradation: Elevated temperatures can lead to the degradation of cathinones, often through complex reaction pathways.[7][8]





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Metabolic and Potential Degradation Pathways

Experimental Protocols

This section details standardized methodologies for determining the solubility and stability of **Metamfepramone**.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Protocol:

- Preparation of Saturated Solution: Add an excess amount of **Metamfepramone** hydrochloride to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap).
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

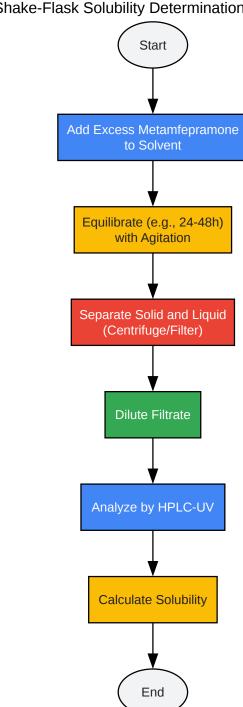






- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 μm PTFE syringe filter).
- Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent.
 Determine the concentration of **Metamfepramone** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility from the concentration of the diluted filtrate and the dilution factor.





Shake-Flask Solubility Determination Workflow

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Shake-Flask Method Workflow



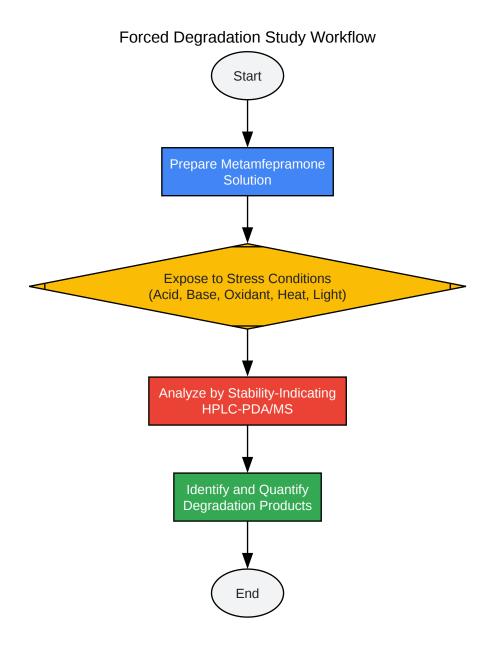
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[9]

General Protocol:

- Sample Preparation: Prepare solutions of Metamfepramone in relevant solvents (e.g., water, methanol, acetonitrile).
- Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions.
 - o Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
 - Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
 - Thermal Degradation: Store the solid drug or its solution at an elevated temperature (e.g., 80 °C) for a defined period.[10]
 - Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
- Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method
 capable of separating the parent drug from its degradation products. A photodiode array
 (PDA) detector is recommended to obtain UV spectra of the degradation products, and mass
 spectrometry (MS) can be used for identification.[11]
- Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.





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Forced Degradation Workflow

Conclusion

This technical guide consolidates the available information on the solubility and stability of **Metamfepramone**. The provided data and protocols serve as a valuable resource for



researchers and professionals involved in the analysis, formulation, and evaluation of this compound. Further in-depth studies are warranted to establish a comprehensive quantitative solubility profile across a wider range of solvents and temperatures, and to fully characterize the degradation products and pathways under various stress conditions. This will contribute to a more complete understanding of the physicochemical properties of **Metamfepramone**, ensuring its safe and effective handling and use.

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